2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Description
2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 4-chlorobenzenesulfonyl group at the 1-position and N,N,6-trimethylamine at the pyrimidine core. This structural motif is characteristic of compounds targeting enzyme systems such as CYP51, a cytochrome P450 enzyme implicated in parasitic infections (e.g., Chagas disease) .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O2S/c1-13-12-16(21(2)3)20-17(19-13)22-8-10-23(11-9-22)26(24,25)15-6-4-14(18)5-7-15/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAUYPUTOIMZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a synthetic organic molecule notable for its complex structure, which combines a piperazine ring with a pyrimidine moiety and a sulfonyl group. This unique arrangement has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : C22H24ClN5O2S
- Molecular Weight : Approximately 367.87 g/mol
- IUPAC Name : this compound
Antibacterial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antibacterial activity against various bacterial strains. In vitro studies have shown that the sulfonyl group enhances the compound's ability to inhibit bacterial growth, suggesting its potential as a lead structure for developing new antibacterial agents.
Anticancer Activity
There is emerging evidence that this compound may possess anticancer properties. Similar derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of the trimethylpyrimidine moiety may contribute to its effectiveness in targeting cancer cell pathways .
While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular processes. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially leading to inhibition of enzymatic activity. Additionally, the piperazine component may facilitate binding to various biological targets, enhancing the compound's pharmacological profile .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 4-Chloro-N,N,6-trimethylpyrimidin-2-amine | Similar pyrimidine structure | Anticancer properties | Lacks sulfonyl group |
| 1-(4-Chlorobenzenesulfonyl)piperazine | Contains piperazine | Antimicrobial | No pyrimidine moiety |
| 2-(Pyrimidin-2-yl)piperazine | Simple piperazine derivative | CNS activity | Lacks chlorobenzene substitution |
This table illustrates the unique attributes of this compound compared to related compounds. Its combination of functional groups may lead to distinct pharmacological effects not observed in simpler analogs .
Research Case Studies
A study published in Medicinal Chemistry explored the synthesis and biological evaluation of various piperazine derivatives, including those related to our compound of interest. The results indicated that modifications on the piperazine ring significantly influenced biological activity, with certain derivatives showing enhanced receptor binding and functional activity .
Another research article highlighted the antibacterial efficacy of structurally similar compounds against resistant bacterial strains. The findings suggested that compounds featuring chlorobenzenesulfonyl groups exhibited superior antimicrobial properties compared to their counterparts lacking this functional group.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups : The 4-chloro substituent in the target compound likely improves oxidative stability compared to methoxy or ethyl groups, which are electron-donating .
- logP/logD Trends : G868-1286 (logD 2.48) balances lipophilicity and solubility, whereas ethyl or phenyl substituents (e.g., ) may prioritize membrane permeability over aqueous solubility.
- Steric Effects : N-Phenyl substitution () introduces steric bulk that could interfere with target engagement compared to smaller N-alkyl groups.
Pharmacological Relevance
- CYP51 Inhibition : Pyridine- and pyrimidine-based piperazinyl derivatives (e.g., UDO and UDD in ) inhibit CYP51, a target for antiparasitic agents. The 4-chlorobenzenesulfonyl group in the target compound may mimic the trifluoromethylphenyl moiety in UDD, enhancing enzyme binding.
- Antimicrobial Activity : Sulfonylpiperazine derivatives (e.g., G868-1286 ) are often optimized for antimicrobial activity, with substituents fine-tuning potency and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
